1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one
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Overview
Description
1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one is a chemical compound that features a piperidine ring substituted with two fluorine atoms and a butanone moiety
Preparation Methods
The synthesis of 1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4-difluoropiperidine, which is then reacted with appropriate reagents to introduce the butanone moiety.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions to prevent unwanted side reactions. Common solvents used include dichloromethane and tetrahydrofuran.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolism, and cellular responses.
Comparison with Similar Compounds
1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4,4-difluoropiperidine, 2-(4,4-difluoropiperidin-1-yl)pyrimidine, and 2-(4,4-difluoropiperidin-1-yl)pyridine share structural similarities.
Properties
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO/c1-4-10(2,3)9(15)14-7-5-11(12,13)6-8-14/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBJMWPZYCAQMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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